Butyl 5-bromopicolinate
CAS No.: 1289092-78-9
Cat. No.: VC11697577
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289092-78-9 |
|---|---|
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | butyl 5-bromopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H12BrNO2/c1-2-3-6-14-10(13)9-5-4-8(11)7-12-9/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | SPNPSAOPYOIARZ-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=NC=C(C=C1)Br |
| Canonical SMILES | CCCCOC(=O)C1=NC=C(C=C1)Br |
Introduction
Chemical and Physical Properties of Butyl 5-Bromopicolinate
Butyl 5-bromopicolinate is a brominated derivative of picolinic acid, where the carboxylic acid group is esterified with a butyl chain, and a bromine atom substitutes the 5-position of the pyridine ring. The compound’s molecular structure confers distinct reactivity, making it amenable to cross-coupling reactions and nucleophilic substitutions. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂BrNO₂ | |
| Molecular Weight | 258.11 g/mol | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Density | Not Available | |
| Flash Point | Not Available |
The absence of reported boiling and melting points suggests that the compound is typically handled in solution or under controlled conditions during synthetic workflows. The butyl ester group enhances solubility in organic solvents, facilitating its use in reactions such as Suzuki-Miyaura couplings .
Synthetic Routes to Butyl 5-Bromopicolinate
Scalable Cross-Coupling Reactions
Butyl 5-bromopicolinate has been employed as a coupling partner in palladium-catalyzed reactions. For example, in the synthesis of the heterocyclic core of GE2270 antibiotics, direct C–H arylation of tert-butyl thiazole-4-carboxylate with butyl 5-bromopicolinate was scaled to multi-gram quantities . Optimized conditions using Pd(OAc)₂ and Cy-JohnPhos as a ligand system achieved quantitative conversion, highlighting the compound’s compatibility with industrial-scale processes .
Applications in Heterocyclic Synthesis
Construction of Thiazole-Containing Scaffolds
Butyl 5-bromopicolinate is pivotal in assembling thiazolylpyridine motifs. In a landmark study, Hantzsch condensation followed by Reissert-type oxidation converted the bromopicolinate ester into 6-chloro-5-thiazolylpicolinate, a key intermediate for trithiazolylpyridines . The sequence involved:
-
C–H Arylation: Coupling with tert-butyl thiazole-4-carboxylate to form bithiazolylpicolinamide.
-
Oxidation/Reissert Reaction: Introduction of a chlorine atom at the 6-position.
This two-step process achieved yields exceeding 90%, demonstrating the efficiency of bromopicolinate intermediates .
Role in Medicinal Chemistry
Substituted picolinic acids, including derivatives of butyl 5-bromopicolinate, inhibit the β-exosite of botulinum neurotoxin A (BoNT/A). Structure-activity relationship (SAR) studies identified 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP) as a low micromolar inhibitor, synthesized via Suzuki-Miyaura coupling of 5-bromopicolinate with indolyl boronate esters . Docking simulations revealed that the picolinate core engages Tyr250 in the β-exosite, guiding the design of neurotoxin antagonists .
Industrial and Research-Scale Production
Challenges in Process Optimization
Scaling reactions involving butyl 5-bromopicolinate requires careful catalyst selection. For instance, replacing Pd₂(dba)₃ with Pd(OAc)₂ in cross-coupling improved yields from 46% to 82% by enhancing borylation efficiency . Additionally, minimizing side reactions like Buchwald–Hartwig amidation remains critical when working with picolinamide intermediates .
Future Directions and Research Opportunities
Expanding Synthetic Utility
The compound’s versatility invites exploration in new reaction manifolds, such as photoredox catalysis or electrochemical couplings. Its bromine atom could also serve as a handle for late-stage diversification via halogen-metal exchange.
Therapeutic Applications
Prodrug strategies leveraging the butyl ester moiety may improve the bioavailability of picolinic acid-based inhibitors. Further SAR studies could optimize interactions with BoNT/A’s β-exosite, potentially yielding clinical candidates for botulism treatment .
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